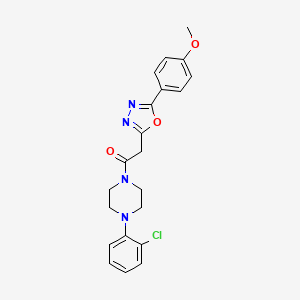
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C21H25ClN2O3, with a molecular weight of approximately 461.81 g/mol. The compound features a piperazine ring, a chlorophenyl group, and an oxadiazole moiety, which are significant for its biological activity.
Research indicates that compounds containing 1,3,4-oxadiazole rings exhibit various biological activities, including anticancer and antimicrobial effects. The oxadiazole moiety is known for its ability to interact with multiple biological targets:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving caspases and p53 proteins. For instance, a related study demonstrated increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells treated with oxadiazole derivatives .
- Neuropharmacological Effects : Compounds similar to the one have been evaluated for their affinities to dopamine D2 and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders .
Biological Activity Data
A summary of the biological activities observed for this compound is presented below:
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Studies : A derivative exhibiting structural similarities to the target compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. The study highlighted the potential of modifying the oxadiazole ring to enhance anticancer properties .
- Neuropharmacological Evaluation : Another study evaluated a related compound for its binding affinity to serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). The findings suggested that these compounds could be developed as atypical antipsychotics without extrapyramidal side effects .
- Antimicrobial Activity : Research on structural analogs demonstrated effective inhibition against various bacterial strains, indicating that modifications in the piperazine or oxadiazole structures could enhance antimicrobial properties.
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-28-16-8-6-15(7-9-16)21-24-23-19(29-21)14-20(27)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRBWUJWJQZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














